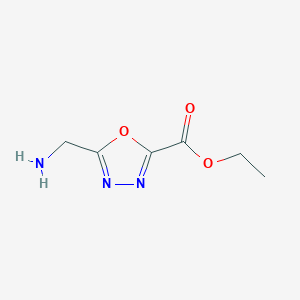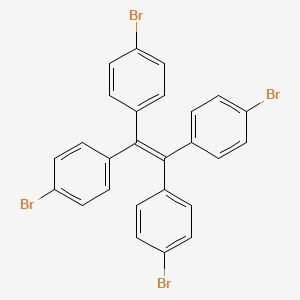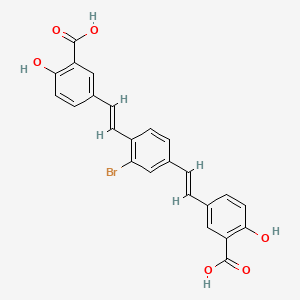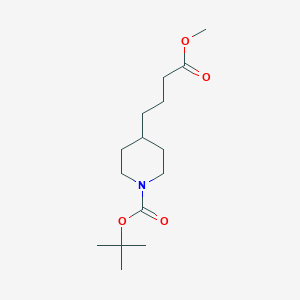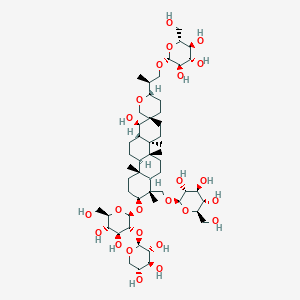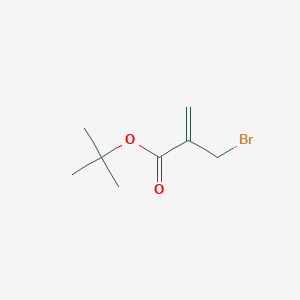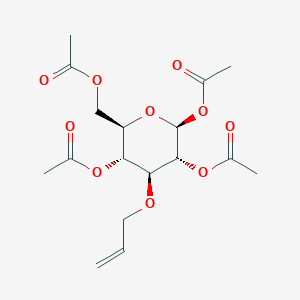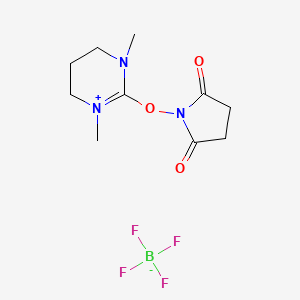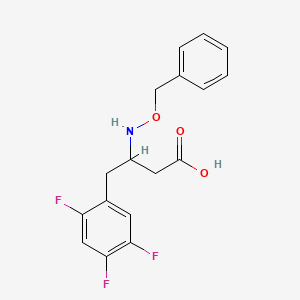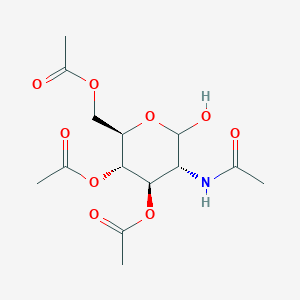
(S)-4-Isopropylthiazolidine-2-thione
Descripción general
Descripción
(S)-4-Isopropylthiazolidine-2-thione (IPTT) is an organic compound that is part of the thiazolidine family of compounds. It is a colorless, crystalline solid with a melting point of 141-143°C. IPTT is a chiral compound, meaning it has two different forms, each of which can exist in either a right-handed or left-handed configuration. IPTT has a wide range of applications in the scientific and medical fields, including its use as a reagent in organic synthesis, as a drug intermediate, and as a biochemical and physiological effector. In
Aplicaciones Científicas De Investigación
Quantum Chemistry and Synthesis
- Synthesis Techniques : The compound can be synthesized from aminoalcohols like R-3-methyl-2-amino-butyl alcohol, which are prepared by the reduction of D or L-valine methyl ester. This synthesis involves the use of KBH4 and CaCl2, demonstrating the compound's versatility in chemical synthesis (Ye, 1998).
Biological Applications
- Antifungal Activities : Some derivatives of 1,3-thiazolidine-2-thione, including those with 4-isopropyl substituents, have demonstrated strong antifungal activities against various pathogens, indicating the compound's potential in developing antifungal agents (Chen et al., 2015).
- Antidiabetic Properties : Thiazolidinedione derivatives, to which (S)-4-Isopropylthiazolidine-2-thione is closely related, have been identified as potent activators of peroxisome proliferator-activated receptor γ (PPARγ), a receptor implicated in insulin sensitivity and glucose homeostasis (Lehmann et al., 1995).
Chemical Properties and Applications
- Molecular Structure Analysis : The structural analysis of various thiazolidine-2-thiones, including isopropyl variants, provides insights into their molecular configurations, which is crucial for their application in synthetic chemistry (Laknifli et al., 1995).
Pharmaceutical Research
- Synthesis of Drug Derivatives : It has been used in the asymmetric synthesis of drug derivatives, like in the enantioselective synthesis of (R)-Baclofen, highlighting its importance in pharmaceutical compound development (Khatik et al., 2011).
Material Science
- Complex Formation : The compound has been used to synthesize novel chiral silver(I) complexes, indicating its utility in the formation of new materials with potential applications in various fields, including catalysis and material science (Shi et al., 2002).
Propiedades
IUPAC Name |
(4S)-4-propan-2-yl-1,3-thiazolidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NS2/c1-4(2)5-3-9-6(8)7-5/h4-5H,3H2,1-2H3,(H,7,8)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIZUGZKLJDJLE-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CSC(=S)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CSC(=S)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-Isopropylthiazolidine-2-thione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is (S)-4-Isopropylthiazolidine-2-thione primarily used for in pharmaceutical research?
A1: (S)-4-Isopropylthiazolidine-2-thione is primarily used as a chiral auxiliary in asymmetric synthesis, particularly for creating a specific stereochemical configuration at the phosphorus atom in aryloxy phosphoramidate prodrugs. [, , ] This is crucial because different stereoisomers of a drug can have drastically different biological activities.
Q2: Can you give a specific example of how (S)-4-Isopropylthiazolidine-2-thione has been used in drug development?
A2: (S)-4-Isopropylthiazolidine-2-thione was successfully employed in the diastereoselective synthesis of aryloxy phosphoramidate prodrugs of 3′-deoxy-2′,3′-didehydrothymidinemonophosphate (d4TMP). [, ] These prodrugs are being investigated for their anti-HIV activity. The research showed that the (SP)-arylphosphoramidates, synthesized using (S)-IPTT, tended to have higher antiviral activity compared to their diastereomeric counterparts. []
Q3: How does the structure of (S)-4-Isopropylthiazolidine-2-thione influence its effectiveness as a chiral auxiliary?
A3: The effectiveness of (S)-4-Isopropylthiazolidine-2-thione as a chiral auxiliary stems from its rigid structure and the presence of both nitrogen and sulfur atoms capable of coordinating with metals. [] For instance, it forms a unique silver complex where six silver atoms and six (S)-4-Isopropylthiazolidine-2-thione ligands are linked via sulfur and nitrogen atoms, forming a cluster with a silver octahedron core. [] This complexation ability, along with its chirality, allows for the creation of stereochemically pure intermediates in drug synthesis. [] Further research is needed to fully elucidate the relationship between specific structural features of (S)-4-Isopropylthiazolidine-2-thione and its influence on diastereoselectivity in various reactions. []
Q4: What are the molecular properties of (S)-4-Isopropylthiazolidine-2-thione?
A4: (S)-4-Isopropylthiazolidine-2-thione has the following properties: []
Q5: Are there any computational studies on (S)-4-Isopropylthiazolidine-2-thione and its derivatives?
A5: Yes, computational chemistry has been employed to study (S)-4-Isopropylthiazolidine-2-thione derivatives. For example, the PM3 method was used to analyze the electronic structure of R-N-Cinnamyl-4-isopropylthiazolidine-2-thione and its enantiomer. This study provided insights into reaction enthalpies and optimized configurations for these compounds. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




